4-[3-Oxo-3-(2-phenoxyphenyl)propyl]benzene-1-carboximidamide
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Overview
Description
4-[3-Oxo-3-(2-phenoxyphenyl)propyl]benzene-1-carboximidamide is an organic compound with a complex structure It contains a benzene ring substituted with a carboximidamide group and a propyl chain that includes a phenoxyphenyl group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Oxo-3-(2-phenoxyphenyl)propyl]benzene-1-carboximidamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are optimized to ensure the highest purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-[3-Oxo-3-(2-phenoxyphenyl)propyl]benzene-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for electrophilic aromatic substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-[3-Oxo-3-(2-phenoxyphenyl)propyl]benzene-1-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-Oxo-3-(2-phenoxyphenyl)propyl]benzene-1-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- (3-Oxo-3-(4-phenoxyphenyl)propyl)trimethylammonium iodide
- (2-(4-Methoxyphenyl)indol-3-ylmethyl)trimethylammonium iodide
- (2,3-Dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-ylmethyl)trimethylammonium iodide
Uniqueness
4-[3-Oxo-3-(2-phenoxyphenyl)propyl]benzene-1-carboximidamide is unique due to its specific structural features, such as the combination of a phenoxyphenyl group and a carboximidamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
62175-32-0 |
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Molecular Formula |
C22H20N2O2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-[3-oxo-3-(2-phenoxyphenyl)propyl]benzenecarboximidamide |
InChI |
InChI=1S/C22H20N2O2/c23-22(24)17-13-10-16(11-14-17)12-15-20(25)19-8-4-5-9-21(19)26-18-6-2-1-3-7-18/h1-11,13-14H,12,15H2,(H3,23,24) |
InChI Key |
WGPZMFXLJBSAHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)CCC3=CC=C(C=C3)C(=N)N |
Origin of Product |
United States |
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